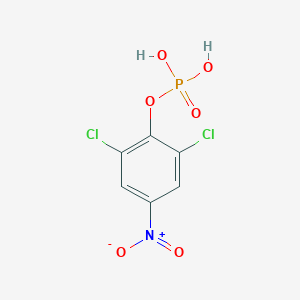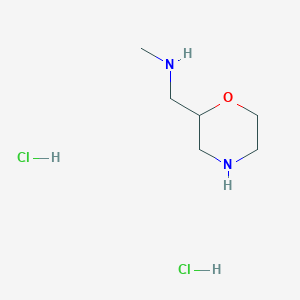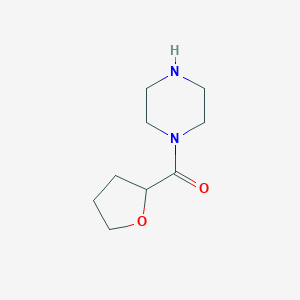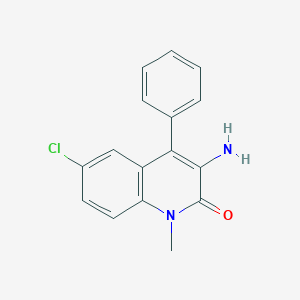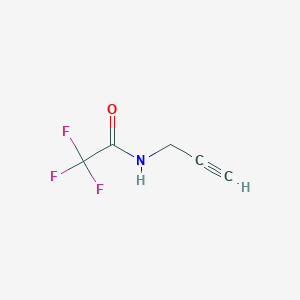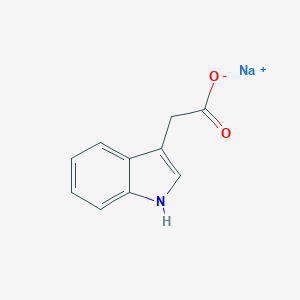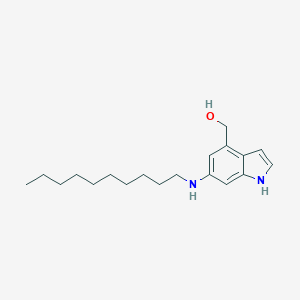![molecular formula C23H21NO2 B048579 Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- CAS No. 113385-73-2](/img/structure/B48579.png)
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as dibenzylideneacetone (DBA) and is widely used in the synthesis of organic compounds.
Applications De Recherche Scientifique
DBA has been widely used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and as a chelating agent. DBA has also been used in the synthesis of organic compounds such as chalcones, flavones, and isoflavones. Additionally, DBA has been used in the synthesis of metal complexes that have potential applications in medicinal chemistry.
Mécanisme D'action
DBA acts as a chelating agent and forms coordination complexes with metal ions. The metal complexes formed by DBA have unique properties that make them useful in various applications. The mechanism of action of DBA is based on the ability of the molecule to form a stable complex with a metal ion.
Effets Biochimiques Et Physiologiques
DBA has been shown to have potential antioxidant and anti-inflammatory properties. It has also been shown to have potential anticancer properties. Additionally, DBA has been shown to have potential neuroprotective properties. However, further research is needed to fully understand the biochemical and physiological effects of DBA.
Avantages Et Limitations Des Expériences En Laboratoire
DBA has several advantages in lab experiments. It is a stable and easily synthesizable compound that can be used in the synthesis of various organic compounds. Additionally, DBA can form stable coordination complexes with metal ions, making it useful in the field of coordination chemistry. However, DBA has some limitations in lab experiments. It is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, the synthesis of DBA requires the use of toxic solvents, which can be hazardous to the environment and human health.
Orientations Futures
There are several future directions for research on DBA. One potential direction is the synthesis of new metal complexes using DBA as a ligand. These metal complexes could have potential applications in medicinal chemistry. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBA. Finally, the development of new synthesis methods for DBA could lead to the production of more environmentally friendly and sustainable compounds.
Conclusion:
In conclusion, DBA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly used in the synthesis of organic compounds and as a ligand in coordination chemistry. DBA has potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. While it has several advantages in lab experiments, it also has some limitations. Future research on DBA could lead to the development of new metal complexes with potential applications in medicinal chemistry and the production of more environmentally friendly and sustainable compounds.
Méthodes De Synthèse
DBA can be synthesized by the condensation reaction of benzaldehyde and acetone in the presence of a base. The reaction takes place in ethanol as a solvent and is catalyzed by an acid or base. The product obtained is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Propriétés
Numéro CAS |
113385-73-2 |
|---|---|
Nom du produit |
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- |
Formule moléculaire |
C23H21NO2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-(4-methyl-N-phenacylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H21NO2/c1-18-12-14-21(15-13-18)24(16-22(25)19-8-4-2-5-9-19)17-23(26)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Clé InChI |
LJZFSRYVWJEHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Synonymes |
2,2'-(P-TOLYLAZANEDIYL)BIS(1-PHENYLETHANONE) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



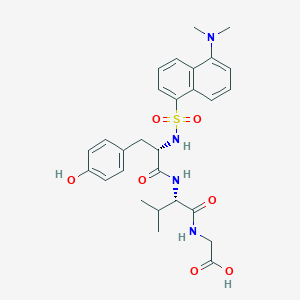
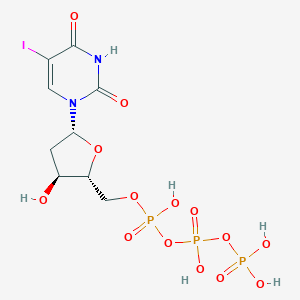
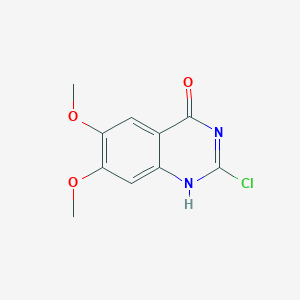
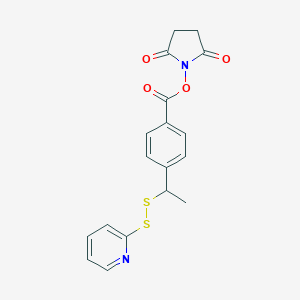
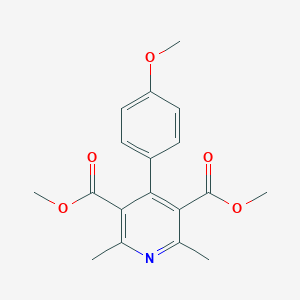
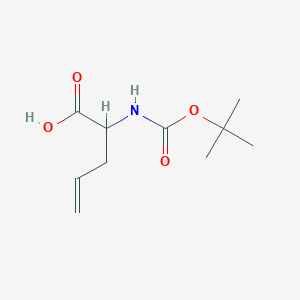
![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
